1-Ethyl-4-(4-nitrophenyl)piperidine
Description
1-Ethyl-4-(4-nitrophenyl)piperidine is a piperidine derivative featuring an ethyl group at the 1-position and a 4-nitrophenyl moiety at the 4-position. Piperidine rings are common in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-ethyl-4-(4-nitrophenyl)piperidine |
InChI |
InChI=1S/C13H18N2O2/c1-2-14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(16)17/h3-6,12H,2,7-10H2,1H3 |
InChI Key |
JQFDATOQVHFNQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (CAS 216985-30-7)
- Structure : Differs by the addition of an ethyl carboxylate ester at position 4 of the piperidine ring.
- Properties : Molecular weight = 278.308 g/mol; HS code 2933399090. The carboxylate group increases hydrophilicity and may serve as a synthetic handle for further derivatization.
- Applications : Used as an intermediate in organic synthesis, particularly in the development of bioactive molecules .
1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzylidene)piperidine (Compound 37)
- Structure : Incorporates a benzylidene group (C=CH-) at position 4, substituted with a trifluoromethyl and nitro group on the aromatic ring.
- Properties : Melting point = 157°C; synthesized via condensation with triethyl phosphite. The trifluoromethyl group enhances lipophilicity and metabolic stability.
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine (CAS 380493-82-3)
1-(3-Methyl-4-nitrophenyl)piperidin-4-one
- Structure : Substituted with a methyl group at the 3-position of the phenyl ring and a ketone at position 4 of the piperidine.
- Properties : The ketone increases electrophilicity, enabling nucleophilic additions. The methyl group introduces steric hindrance.
3-(4-Nitrophenyl)piperidine
- Structure : The nitro group is at the para position of the phenyl ring, but the piperidine substitution is at position 3.
- Properties : Positional isomerism affects dipole moments and solubility. Market analysis (2020–2025) indicates its use in pharmaceuticals and agrochemicals .
Key Comparative Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Applications |
|---|---|---|---|---|
| 1-Ethyl-4-(4-nitrophenyl)piperidine | C₁₃H₁₆N₂O₂ | ~244.29 (calculated) | Ethyl, 4-nitrophenyl | Intermediate, potential kinase inhibitors |
| Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | C₁₄H₁₈N₂O₄ | 278.308 | Carboxylate ester | Synthetic intermediate |
| 1-Ethyl-4-(4-nitro-2-(trifluoromethyl)benzylidene)piperidine | C₁₆H₁₆F₃N₃O₂ | 339.31 (calculated) | Benzylidene, trifluoromethyl | MNK inhibitors |
| 1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine | C₁₃H₁₈N₄O₂ | 278.32 (calculated) | Hydrazone | Coordination chemistry |
Research Findings and Trends
- Synthetic Routes : Arylation with nitrofluorobenzene is a common method for introducing the 4-nitrophenyl group , while condensation reactions (e.g., with aldehydes) are used for benzylidene derivatives .
- Biological Activity : Piperidine derivatives with nitro groups show promise in kinase inhibition due to electron-withdrawing effects enhancing target binding . Trifluoromethyl groups improve pharmacokinetic profiles .
- Market Trends: 3-(4-Nitrophenyl)piperidine is projected to grow in pharmaceutical applications, driven by demand for novel heterocycles .
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